Rehmaionoside B
Overview
Description
Rehmaionoside B is a terpene glycoside.
Scientific Research Applications
Bladder and Urethral Smooth Muscle Effects
Rehmaionoside B, a constituent of Rehmanniae radix, has been found to inhibit contractions in bladder and urethral smooth muscle strips of mice. It effectively inhibited the contraction induced by noradrenaline in the urethral smooth muscle and relaxed the normal tone of the bladder smooth muscle. These findings suggest a potential application of this compound in treating conditions related to micturition and smooth muscle function in the urinary system (Nakase, Kimura, Kimura, & Kitagawa, 1991).
Impact on Immune Functions
A study on rehmaionoside A, closely related to this compound, showed that it can influence immune functions. Although this study focuses on rehmaionoside A, it opens avenues for exploring the broader immunomodulatory effects of rehmaionosides, including this compound (Wang Yu-sheng, 2002).
Effect on Leukopenia
Rehmaionoside A, another compound similar to this compound, has shown positive effects on cyclophosphamide-induced leukopenia in mice. This suggests the potential of rehmaionosides, including this compound, in managing conditions like leukopenia (L. Geng, 2001).
Chemical Composition and Configurations
Studies have been conducted to determine the absolute configurations of rehmaionosides, including this compound. Understanding their chemical structures is crucial for their potential applications in pharmaceuticals and medicine (Yoshikawa, Fukuda, Taniyama, Cha, & Kitagawa, 1986).
Potential Antidiabetic Applications
Rehmaionoside C, another variant in the same family, was shown to increase glucose uptake in muscle cells, indicating potential antidiabetic properties. This research suggests that rehmaionosides, including this compound, may have applications in treating diabetes or insulin resistance (Ranjana, Binwal, Verma, Bawankule, Tiwari, & Shanker, 2022).
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(1R,2R)-2-hydroxy-2-[(E,3R)-3-hydroxybut-1-enyl]-1,3,3-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O8/c1-11(21)6-9-19(25)17(2,3)7-5-8-18(19,4)27-16-15(24)14(23)13(22)12(10-20)26-16/h6,9,11-16,20-25H,5,7-8,10H2,1-4H3/b9-6+/t11-,12-,13-,14+,15-,16+,18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICINSKFENWFTQI-BHYGOWNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1(C(CCCC1(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@@]1([C@](CCCC1(C)C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Rehmaionoside B interact with bladder smooth muscle and what are the downstream effects?
A1: While the precise mechanism of action remains unclear, research suggests that this compound exerts its effects on bladder smooth muscle through an indomethacin-like action []. This implies that it may inhibit the production of prostaglandins, inflammatory mediators known to induce contractions, by potentially targeting cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in spontaneous contractions and a slight relaxation of the bladder smooth muscle [].
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